2,3,4,5-Tetramethyl-1H-pyrrole

Description

Structure

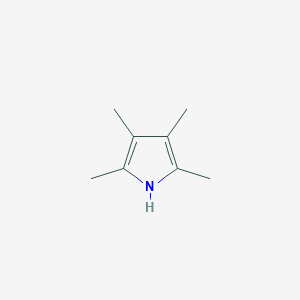

2D Structure

Properties

IUPAC Name |

2,3,4,5-tetramethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-5-6(2)8(4)9-7(5)3/h9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXJANJAHYKTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143122 | |

| Record name | 2,3,4,5-Tetramethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-90-3 | |

| Record name | 2,3,4,5-Tetramethylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetramethylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetramethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetramethyl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5-TETRAMETHYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44A3273EW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,3,4,5-tetramethyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 2,3,4,5-tetramethyl-1H-pyrrole, a significant heterocyclic aromatic organic compound. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and pharmaceutical development.

Core Physical and Chemical Properties

This compound is a substituted pyrrole derivative with the molecular formula C8H13N.[1][2] It is classified as a volatile organic compound and is noted for its utility as an intermediate in chemical synthesis, particularly in the pharmaceutical and organic semiconductor sectors. The compound typically presents as a clear, colorless to pale yellow liquid with a faint, characteristic odor. It is hydrophobic, demonstrating slight solubility in water but good solubility in organic solvents such as ethanol and acetone. Due to its chemical nature, it is sensitive to both air and light.[1]

Table 1: Quantitative Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C8H13N | [1][2] |

| Molecular Weight | 123.19 g/mol | |

| Melting Point | 107-110°C | [1] |

| Boiling Point | 216.2°C at 760 mmHg | [1] |

| Density | 0.927 - 0.93 g/cm³ | [1] |

| Appearance | Clear colorless to pale yellow liquid | |

| Odor | Faint characteristic | |

| Solubility in Water | Slightly soluble | |

| Solubility in Organic Solvents | Soluble (e.g., ethanol, acetone) | |

| Vapor Pressure | 0.208 mmHg at 25°C | [1] |

| Flash Point | 83.1°C | [1] |

| Refractive Index | 1.4844 (estimate) | [1] |

| LogP | 2.24830 | [1] |

| Purity (Research Grade) | 98% | |

| Sensitivity | Air & Light Sensitive | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public domain. However, standard analytical chemistry techniques would be employed for their characterization.

-

Melting and Boiling Point Determination: These properties are typically determined using a melting point apparatus or by distillation, respectively. The process involves heating a small sample and observing the temperature at which phase transitions occur under a controlled pressure.

-

Density Measurement: The density of a liquid sample can be determined using a pycnometer or a digital density meter, which measures the mass of a known volume of the substance.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. For pyrrole derivatives, characteristic chemical shifts are observed for the protons and carbons in the heterocyclic ring and the substituent groups.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. For pyrroles, the N-H stretching vibration is a key characteristic band.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[2]

-

Logical Relationships and Classification

The following diagram illustrates the classification and key characteristics of this compound, providing a logical overview of its properties and applications.

References

2,3,4,5-tetramethyl-1H-pyrrole CAS number and structure

An In-depth Technical Guide to 2,3,4,5-tetramethyl-1H-pyrrole

Introduction

This compound is a fully substituted pyrrole derivative. Pyrrole and its derivatives are fundamental five-membered aromatic heterocyclic compounds containing a nitrogen atom, which are integral to numerous natural products, pharmaceuticals, and advanced materials.[1][2] The pyrrole scaffold is a key component in a variety of therapeutically active compounds, including anti-inflammatory drugs, antibiotics, and antitumor agents.[1] Substituted pyrroles like this compound are valuable as intermediates and building blocks in organic synthesis for the creation of more complex molecules. Its symmetrical structure also makes it a useful model compound for spectroscopic and physical studies of the pyrrole ring system.[3]

Chemical Identity and Structure

The chemical structure of this compound consists of a central pyrrole ring with methyl groups attached to each of the four carbon atoms.

Canonical SMILES: CC1=C(NC(=C1C)C)C[4][5]

Molecular Formula: C8H13N[4][5][6]

IUPAC Name: this compound[5]

Identifiers

| Identifier | Value |

| CAS Number | 1003-90-3[4][5][6] |

| Molecular Weight | 123.20 g/mol [5] |

| EC Number | 213-717-0[4][5] |

| UNII | 44A3273EW7[4][5] |

| DSSTox Substance ID | DTXSID40143122[4][5] |

| InChIKey | BDXJANJAHYKTMI-UHFFFAOYSA-N[5] |

Physicochemical Properties

This compound is described as a clear colorless to pale yellow liquid or a low-melting crystalline solid. It is noted to be sensitive to air and light.[4]

| Property | Value |

| Melting Point | 107-110°C[4] |

| Boiling Point | 216.2°C at 760 mmHg[4] |

| Flash Point | 83.1°C[4] |

| Density | 0.927 g/cm³[4] |

| Vapor Pressure | 0.208 mmHg at 25°C[4] |

| logP | 2.24830[4] |

| Hydrogen Bond Donor Count | 1[4] |

| Hydrogen Bond Acceptor Count | 0[4] |

| Rotatable Bond Count | 0[4] |

| Exact Mass | 123.104799419[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

| Spectroscopy Type | Data |

| ¹³C NMR | Spectra available from sources such as SpectraBase.[5] |

| GC-MS | Top Peak (m/z): 122, 2nd Highest (m/z): 123, 3rd Highest (m/z): 108.[5] |

Synthesis and Reactivity

The synthesis of substituted pyrroles can be achieved through various methods. A common and effective method for synthesizing 2,5-disubstituted pyrroles is the Paal-Knorr reaction.[7] This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7] For tetrasubstituted pyrroles like this compound, a suitable diketone precursor would be 3,4-dimethyl-2,5-hexanedione, which would react with ammonia.

The NH proton of the pyrrole ring is moderately acidic, with a pKa of about 17.5, and can be deprotonated by strong bases like butyllithium or sodium hydride to form a nucleophilic alkali pyrrolide.[8] This anion can then be alkylated, for instance, with iodomethane to yield N-methylpyrrole.[8]

Experimental Protocols

General Protocol for Paal-Knorr Pyrrole Synthesis

This protocol is a generalized procedure for the synthesis of substituted pyrroles and can be adapted for this compound. The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with an amine.[7]

Materials:

-

3,4-Dimethyl-2,5-hexanedione (or other suitable 1,4-dicarbonyl precursor)

-

Ammonium acetate or ammonia solution

-

Glacial acetic acid or other suitable solvent

-

Heating apparatus (e.g., reflux condenser)

-

Standard laboratory glassware

-

Purification apparatus (e.g., for distillation or chromatography)

Procedure:

-

In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

-

Add an excess of the amine source, such as ammonium acetate (e.g., 3-5 equivalents).

-

Heat the reaction mixture to reflux for a period of 1 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a larger volume of water and neutralize with a base (e.g., sodium carbonate solution).

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., magnesium sulfate), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by distillation, recrystallization, or column chromatography to obtain the pure pyrrole derivative.

Applications in Research and Development

Pyrrole derivatives are of significant interest in medicinal chemistry and drug development.[1] They form the core structure of many biologically active compounds and are known to exhibit a wide range of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] this compound, as a substituted pyrrole, serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical research. Its well-defined structure is also advantageous for use as a model compound in spectroscopic and physical studies to understand the fundamental properties of the pyrrole ring system.[3]

Visualizations

Synthetic Pathway

The following diagram illustrates a generalized Paal-Knorr synthesis pathway for this compound.

Caption: Paal-Knorr synthesis of this compound.

Experimental Workflow

This diagram outlines a typical experimental workflow for the synthesis and characterization of this compound.

Caption: Workflow for synthesis and characterization.

References

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1003-90-3 | Benchchem [benchchem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. 2,3,4,5-Tetramethylpyrrole | C8H13N | CID 70484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrole - Wikipedia [en.wikipedia.org]

Determining the Solubility of 2,3,4,5-tetramethyl-1H-pyrrole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4,5-tetramethyl-1H-pyrrole and outlines detailed experimental protocols for its quantitative determination in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the established methodologies for researchers to generate this data in their own laboratory settings.

Introduction to this compound

This compound is a substituted pyrrole derivative with a molecular formula of C₈H₁₃N and a molecular weight of approximately 123.20 g/mol . It is recognized as a hydrophobic liquid and is qualitatively described as being soluble in organic solvents such as ethanol and acetone, with slight solubility in water. A thorough understanding of its solubility profile is critical for its application in chemical synthesis, pharmaceutical research, and the development of organic semiconductors.

Logical Workflow for Solubility Determination

The process of determining the solubility of a compound like this compound can be systematically approached. The following diagram illustrates a general workflow from initial qualitative assessments to precise quantitative measurements.

Caption: Workflow for determining the solubility of an organic compound.

Data Presentation: A Template for Recording Solubility

To ensure data is captured in a structured and comparable format, the following table is recommended for recording experimental solubility measurements.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis | Observations |

| Hexane | 25 | Gravimetric | |||

| Toluene | 25 | Gravimetric | |||

| Dichloromethane | 25 | Gravimetric | |||

| Diethyl Ether | 25 | Gravimetric | |||

| Ethyl Acetate | 25 | UV-Vis Spectroscopy | |||

| Acetone | 25 | UV-Vis Spectroscopy | |||

| Ethanol | 25 | HPLC | |||

| Methanol | 25 | HPLC | |||

| Acetonitrile | 25 | HPLC | |||

| Water | 25 | HPLC | Slightly soluble |

Experimental Protocols

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of this compound.

Qualitative Solubility Assessment

This initial test provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Objective: To quickly assess the solubility of this compound in a range of organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, diethyl ether, ethyl acetate, acetone, ethanol, methanol, acetonitrile)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 1 mL of the chosen organic solvent to a clean, dry test tube.

-

Add a small, accurately measured amount of this compound (e.g., 25 mg or 0.05 mL) to the test tube.[1]

-

Vigorously shake or vortex the test tube for 60 seconds.[2]

-

Visually inspect the mixture. If the compound completely dissolves, it is considered soluble. If some of the compound remains undissolved, it is partially soluble or insoluble. For liquid solutes, the formation of a single homogeneous phase indicates miscibility (solubility), while the presence of two distinct layers indicates immiscibility.[2]

-

Record the observations in a laboratory notebook.

Quantitative Solubility Determination: Isothermal Saturation Method

The isothermal saturation method, often referred to as the shake-flask method, is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Objective: To determine the precise solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Screw-capped vials or flasks

-

Constant temperature shaker bath or incubator

-

Centrifuge and centrifuge tubes (if necessary)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Apparatus for solvent evaporation (e.g., vacuum oven, rotary evaporator)

-

Instrumentation for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a screw-capped vial. The presence of undissolved solute is essential to ensure a saturated solution is formed.[3]

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath and allow it to equilibrate for an extended period (typically 24-72 hours) to ensure equilibrium is reached. The agitation ensures continuous mixing of the solute and solvent.

-

After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solid) using a pipette. To remove any suspended solid particles, it is crucial to filter the supernatant through a syringe filter.

-

The concentration of this compound in the filtered supernatant can then be determined using a suitable analytical technique.

Methods for Concentration Analysis

The choice of analytical method will depend on the properties of this compound and the solvent used.

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry container.

-

Dispense a known volume of the filtered supernatant into the container.

-

Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely removed, weigh the container with the dried residue.

-

The mass of the dissolved this compound can be determined by subtraction. The solubility can then be calculated in g/100 mL or other appropriate units.

-

-

Spectroscopic Analysis (UV-Vis):

-

If this compound has a chromophore that absorbs in the UV-Vis spectrum, a calibration curve can be prepared by measuring the absorbance of a series of standard solutions of known concentrations.

-

The filtered supernatant can then be diluted appropriately to fall within the concentration range of the calibration curve, and its absorbance measured.

-

The concentration of the solute in the supernatant can be determined from the calibration curve.

-

-

Chromatographic Analysis (HPLC):

-

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for determining concentration.

-

A suitable HPLC method (including column, mobile phase, and detector) must be developed for this compound.

-

A calibration curve is generated by injecting standard solutions of known concentrations and recording the peak areas.

-

The filtered supernatant is then injected, and the concentration is determined by comparing its peak area to the calibration curve.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be controlled during experimental determination:

-

Temperature: The solubility of solids in liquids generally increases with temperature.[4] Therefore, maintaining a constant and accurately recorded temperature is crucial.

-

Solvent Polarity: The principle of "like dissolves like" is a useful guideline.[3] As a hydrophobic molecule, this compound is expected to have higher solubility in non-polar to moderately polar organic solvents.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for accurate results.

-

pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility is being investigated, the pH of the solution can significantly impact the solubility of compounds with acidic or basic functional groups.

By following the detailed protocols and maintaining careful control over experimental variables, researchers can generate reliable and reproducible solubility data for this compound, which is essential for its effective application in research and development.

References

Spectroscopic Profile of 2,3,4,5-tetramethyl-1H-pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4,5-tetramethyl-1H-pyrrole (C₈H₁₃N, Molecular Weight: 123.20 g/mol ).[1] Due to the limited availability of experimentally derived spectra in public databases, this document combines reported data with predicted spectroscopic values to offer a detailed characterization of the molecule. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~ 7.5 (Predicted) | Singlet | N-H |

| ¹H NMR | ~ 1.9 (Predicted) | Singlet | 2,5-CH₃ |

| ¹H NMR | ~ 1.8 (Predicted) | Singlet | 3,4-CH₃ |

| ¹³C NMR | ~ 125 (Predicted) | - | C2, C5 |

| ¹³C NMR | ~ 115 (Predicted) | - | C3, C4 |

| ¹³C NMR | ~ 10 (Predicted) | - | 2,5-CH₃ |

| ¹³C NMR | ~ 9 (Predicted) | - | 3,4-CH₃ |

| Note: Predicted values are based on standard chemical shift prediction algorithms and data from similar substituted pyrrole structures. |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 3400 | Medium, Broad | N-H Stretch |

| 2950-2850 | Strong | C-H Stretch (Aliphatic) |

| ~ 1600 | Medium | C=C Stretch (in ring) |

| ~ 1450 | Medium | C-H Bend (CH₃) |

| ~ 1380 | Medium | C-H Bend (CH₃) |

| Note: These are characteristic absorption bands expected for a tetramethyl-substituted pyrrole based on data for related compounds. |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Proposed Fragment |

| 123 | High | [M]⁺ (Molecular Ion) |

| 122 | High | [M-H]⁺ |

| 108 | High | [M-CH₃]⁺ |

| Source: NIST Mass Spectrometry Data Center.[1] |

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Thin Film (for low melting solids or oils): Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

-

Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

-

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct insertion probe (for solids) or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Instrumentation: A mass spectrometer, which may be a standalone instrument or coupled with a GC.

-

Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

-

The ionization energy is typically set to 70 eV for EI.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2,3,4,5-tetramethyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3,4,5-tetramethyl-1H-pyrrole. This document covers predicted spectral data, standard experimental protocols, and visual representations of the underlying chemical structures and analytical workflows.

Introduction

This compound is a fully substituted pyrrole derivative. The pyrrole ring is a fundamental five-membered heterocyclic aromatic compound, and its derivatives are of significant interest in medicinal chemistry and materials science. The tetramethyl substitution pattern of this particular molecule influences its electronic properties and steric hindrance, making its NMR spectral characterization crucial for its identification and for understanding its reactivity and potential applications in further chemical synthesis.

Predicted NMR Spectral Data

Due to the high degree of symmetry in this compound, with a plane of symmetry passing through the N-H bond and bisecting the C3-C4 bond, the number of unique signals in both the ¹H and ¹³C NMR spectra is reduced. The methyl groups at the 2- and 5-positions are chemically equivalent, as are the methyl groups at the 3- and 4-positions. Similarly, the carbons at the 2- and 5-positions are equivalent, and the carbons at the 3- and 4-positions are equivalent.

¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals: one for the N-H proton and two for the two sets of equivalent methyl groups.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ) ppm (Predicted Range) | Multiplicity | Integration | Assignment |

| 1 | 6.5 - 7.0[1] | Singlet | 1H | N-H |

| 2 | 1.8 - 2.3[1] | Singlet | 6H | 2,5 - CH₃ |

| 3 | 1.8 - 2.3[1] | Singlet | 6H | 3,4 - CH₃ |

Note: The exact chemical shifts of the two methyl group singlets would be distinct but are predicted to fall within the same general range.

¹³C NMR Spectrum

The carbon NMR spectrum is predicted to exhibit three signals: two for the two pairs of equivalent pyrrole ring carbons and two for the two sets of equivalent methyl group carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ) ppm (Predicted Range) | Assignment |

| 1 | 110 - 125[1] | C2, C5 |

| 2 | 110 - 125[1] | C3, C4 |

| 3 | 15 - 25[1] | 2,5 - CH₃ |

| 4 | 15 - 25[1] | 3,4 - CH₃ |

Note: The exact chemical shifts of the two sets of pyrrole carbons and the two sets of methyl carbons would be distinct but are predicted to fall within the same general ranges.

Experimental Protocols

While a specific experimental protocol for this compound was not available, a general methodology for acquiring ¹H and ¹³C NMR spectra of small organic compounds is presented below.

General Sample Preparation and NMR Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, resulting in sharp, well-defined peaks.

-

Set the appropriate acquisition parameters, including the spectral width, acquisition time, number of scans, and relaxation delay.

-

Acquire the ¹H NMR spectrum.

-

Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer to the ¹³C channel.

-

Set the appropriate acquisition parameters for ¹³C NMR, which typically requires a wider spectral width and a longer acquisition time due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Proton decoupling is generally used to simplify the spectrum and improve the signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak or TMS.

-

Visualizations

Molecular Structure and NMR Signal Assignment

The following diagram illustrates the structure of this compound and the relationship between the chemically equivalent protons and carbons that give rise to the simplified NMR spectra.

Caption: Chemical equivalence in this compound.

General NMR Experimental Workflow

The following diagram outlines the typical workflow for obtaining and analyzing NMR spectra in a laboratory setting.

Caption: A generalized workflow for NMR spectroscopy.

Conclusion

This technical guide has provided an overview of the expected ¹H and ¹³C NMR spectra of this compound, based on its symmetrical structure. The provided data tables, although based on predicted ranges, offer valuable information for the initial identification and characterization of this compound. The detailed experimental protocol and workflow diagrams serve as a practical reference for researchers and scientists involved in the synthesis and analysis of similar heterocyclic compounds. For definitive structural elucidation, it is always recommended to acquire and analyze high-resolution experimental NMR data.

References

In-Depth Technical Guide: Mass Spectrum of 2,3,4,5-tetramethyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of 2,3,4,5-tetramethyl-1H-pyrrole, including key spectral data, a proposed fragmentation pathway, and a representative experimental protocol for its acquisition via Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectral Data

The mass spectrum of this compound is characterized by a distinct pattern of fragmentation that provides valuable structural information. The compound has a molecular formula of C₈H₁₃N and a molecular weight of approximately 123.20 g/mol [1]. The key quantitative data from its electron ionization (EI) mass spectrum are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃N | [1] |

| Molecular Weight | 123.20 g/mol | [1] |

| Major Mass Peaks (m/z) | ||

| 123 | Molecular Ion [M]⁺• | [1] |

| 122 | [M-H]⁺ | [1] |

| 108 | [M-CH₃]⁺ | [1] |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization follows characteristic pathways for alkylated aromatic heterocycles. The primary fragmentation events involve the loss of a hydrogen atom and a methyl group from the molecular ion.

-

Molecular Ion (m/z 123): The peak at m/z 123 corresponds to the intact molecule with one electron removed, forming the radical cation [C₈H₁₃N]⁺•.

-

[M-H]⁺ Fragment (m/z 122): The loss of a hydrogen atom from the molecular ion results in the formation of a stable cation at m/z 122. This is a common fragmentation pattern for compounds with benzylic or allylic hydrogens, where the resulting cation is stabilized by resonance.

-

[M-CH₃]⁺ Fragment (m/z 108): The cleavage of a methyl group from the pyrrole ring leads to the fragment ion at m/z 108. This is a highly favorable fragmentation due to the formation of a stable, resonance-stabilized aromatic cation.

The proposed fragmentation pathway is illustrated in the diagram below.

Experimental Protocols

The following section outlines a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on standard methodologies for the analysis of similar volatile and semi-volatile organic compounds.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or methanol.

-

Working Solutions: Create a series of working solutions by serial dilution of the stock solution to the desired concentration range for calibration and analysis.

-

Sample Matrix: For analysis of the compound in a complex matrix, appropriate extraction techniques such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is used.

-

Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.

Table of GC-MS Parameters:

| Parameter | Value |

| GC Conditions | |

| Injection Port Temp. | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |

| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Conditions | |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Rate | 2 scans/sec |

Data Acquisition and Analysis Workflow

The workflow for data acquisition and analysis is depicted in the following diagram.

This guide provides a foundational understanding of the mass spectral characteristics of this compound. For further, more detailed structural elucidation, high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) experiments would be beneficial.

References

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of Tetramethylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2,3,4,5-tetramethylpyrrole. Due to the electron-rich nature of the pyrrole ring, which is further enhanced by the presence of four electron-donating methyl groups, tetramethylpyrrole readily undergoes a variety of electrophilic substitution reactions. This document details the key reactions, including formylation, acylation, nitration, halogenation, and aminomethylation, providing available quantitative data, experimental protocols, and mechanistic insights to support research and development in medicinal chemistry and materials science.

Reactivity of the Tetramethylpyrrole Core

The pyrrole ring is a π-excessive heteroaromatic system, making it significantly more reactive towards electrophiles than benzene. The nitrogen atom's lone pair of electrons participates in the aromatic sextet, increasing the electron density at the carbon atoms of the ring. In the case of 2,3,4,5-tetramethylpyrrole, the inductive effect of the four methyl groups further enhances the electron density of the pyrrole nucleus, making it a highly reactive substrate for electrophilic aromatic substitution.

Key Electrophilic Substitution Reactions

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including tetramethylpyrrole. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.

Experimental Protocol: Synthesis of 1,2,3,4-Tetramethyl-5-formylpyrrole

-

Reagents: 2,3,4,5-tetramethylpyrrole, N,N-dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (CH₂Cl₂), Sodium bicarbonate solution.

-

Procedure:

-

In a round-bottom flask, dissolve 2,3,4,5-tetramethylpyrrole in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride to N,N-dimethylformamide in a separate flask, also cooled in an ice bath, to form the Vilsmeier reagent.

-

Add the freshly prepared Vilsmeier reagent dropwise to the solution of tetramethylpyrrole while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

-

Quench the reaction by carefully adding it to a cold saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

-

Quantitative Data:

| Electrophile | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Formyl group | POCl₃ / DMF | CH₂Cl₂ | 0 to RT | High | General Procedure |

Reaction Mechanism:

The mechanism involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich tetramethylpyrrole then attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt yields the formylated product.

A Technical Guide to the Reactivity of Fully Substituted Pyrrole Rings

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical reactivity of fully substituted (pentasubstituted) pyrrole rings. The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, found in blockbuster drugs such as Atorvastatin and the kinase inhibitor Sunitinib[1][2]. While the chemistry of simple pyrroles is well-established, the reactivity of the fully substituted core presents unique challenges and opportunities. Full substitution blocks the canonical sites of electrophilic attack (C2/C5), fundamentally altering the ring's reactivity and necessitating alternative synthetic strategies. This guide details key transformations, presents quantitative data, provides experimental protocols, and visualizes critical pathways and workflows.

General Reactivity Principles of Fully Substituted Pyrroles

The aromatic, electron-rich nature of the pyrrole ring typically makes it highly susceptible to electrophilic substitution, with a reactivity order of pyrrole > furan > thiophene > benzene[3]. This reactivity is driven by the ability of the nitrogen lone pair to stabilize the intermediate carbocation (the arenium ion)[4][5][6]. In a fully substituted pyrrole, all carbon positions (C2, C3, C4, C5) and the nitrogen (N1) are occupied. This steric and electronic saturation prevents direct electrophilic attack on the ring, which would normally occur preferentially at the α-positions (C2/C5)[6][7].

Consequently, the reactivity of pentasubstituted pyrroles is characterized by three main pathways:

-

Reactions at the Substituents: Functional groups attached to the ring become the primary sites of chemical modification.

-

Cycloaddition Reactions: The pyrrole ring acts as a 4π component in cycloadditions, a pathway where full substitution can be advantageous in preventing side reactions[8].

-

Metal-Catalyzed Cross-Coupling: The introduction of a handle, such as a halogen, onto one of the substituents allows for the powerful construction of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic substitution on the pyrrole ring is generally disfavored due to the ring's high electron density. This reaction class is only feasible when the ring is activated by potent electron-withdrawing groups, which is a rare scenario for fully substituted systems unless specifically designed[9][10].

Cycloaddition Reactions

In contrast to electrophilic substitution, full substitution on the pyrrole ring can be beneficial for cycloaddition reactions, leading to complete conversions and high selectivity by preventing competing pathways[8].

[6+2] Cycloaddition

A notable example is the organocatalytic, enantioselective [6+2] cycloaddition of 2-methide-2H-pyrroles (generated in situ from 1H-pyrrole-2-carbinols) with aldehydes. This reaction provides direct access to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols. Studies show that employing fully substituted pyrroles is crucial for achieving complete conversions. The reaction tolerates a variety of alkyl and halogenated substituents on the pyrrole core.

| Pyrrole-2-Carbinol Substituents (R1, R2, R3, R4) | Aldehyde | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

| R1=Me, R2=Me, R3=Et, R4=Me | Phenylacetaldehyde | 10 | 72 | 95:5 | [8] |

| R1=Me, R2=Me, R3=Et, R4=Me | p-Methoxy-phenylacetaldehyde | 10 | 85 | 95:5 | [8] |

| R1=Me, R2=Me, R3=Bn, R4=Me | p-Methoxy-phenylacetaldehyde | 10 | 70 | 98.5:1.5 | [8] |

| R1=Me, R2=Me, R3=Br, R4=Me | p-Methoxy-phenylacetaldehyde | 10 | 51 | 98.5:1.5 | [8] |

Diels-Alder [4+2] Cycloaddition

The aromatic character of pyrrole limits its utility as a diene in the Diels-Alder reaction[11]. However, reactivity can be enhanced by installing electron-withdrawing groups on the pyrrole nitrogen. While less common for fully substituted systems, intramolecular variants have shown that the pyrrole nucleus can undergo this transformation to form complex bridged structures[11].

Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are arguably the most powerful tool for the functionalization of fully substituted pyrroles. By synthesizing a pyrrole core with a halogenated substituent, versatile C-C bond formation can be achieved.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming biaryl linkages. For substituted pyrroles, a common challenge is competitive dehalogenation, particularly with unprotected N-H pyrroles[12]. Protection of the pyrrole nitrogen, for instance with a t-butyloxy carbonyl (BOC) group, can suppress this side reaction. Interestingly, under certain basic conditions, the BOC group can be cleaved in situ, providing the N-H product directly[12].

A highly efficient strategy involves a one-pot, sequential titanium-catalyzed [2+2+1] pyrrole synthesis followed by a palladium-catalyzed Suzuki coupling to generate pentasubstituted 2-aryl pyrroles[13]. This method utilizes boryl-substituted alkynes, which, after cyclization, provide a 2-boryl pyrrole ready for cross-coupling.

| Aryl Iodide (Ar-I) | Pyrrole Product | Overall Yield (%) | Reference |

| p-Iodofluorobenzene | 2-(p-fluorophenyl)-1,3,4,5-tetraphenylpyrrole | 58 | [13] |

| p-Iodotoluene | 2-(p-tolyl)-1,3,4,5-tetraphenylpyrrole | 55 | [13] |

| p-Iodoanisole | 2-(p-methoxyphenyl)-1,3,4,5-tetraphenylpyrrole | 64 | [13] |

The logical workflow for synthesizing and functionalizing these complex heterocycles often follows a multi-step sequence.

Caption: General workflow for the synthesis and diversification of fully substituted pyrroles.

Experimental Protocol: General Suzuki-Miyaura Coupling

The following is a representative protocol adapted from procedures for the Suzuki-Miyaura coupling of halogenated heterocycles[14][15][16].

Materials:

-

N-Protected 2-bromo-1,3,4,5-tetrasubstituted pyrrole (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] (0.03 mmol, 3 mol%)

-

Potassium carbonate (K2CO3) (2.0 mmol)

-

1,2-Dimethoxyethane (DME) (10 mL)

-

Water (2.5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add the substituted bromopyrrole, arylboronic acid, Pd(dppf)Cl2, and K2CO3.

-

Seal the tube with a rubber septum, and evacuate and backfill with argon (repeat three times).

-

Add the degassed DME and water via syringe.

-

Replace the septum with a Teflon screw cap and place the reaction vessel in a preheated oil bath at 85 °C.

-

Stir the mixture vigorously for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidation and Reduction

Oxidation

The oxidation of pyrroles is often complex, leading to dearomatization or the formation of polymeric materials (polypyrrole)[17][18]. However, controlled oxidation can yield synthetically useful pyrrolin-2-ones[19]. For fully aryl-substituted pyrroles, oxidation has been shown to result in a ring-opening reaction to form a dicarbonyl compound, highlighting a unique reactivity pathway for these sterically congested systems[20].

Reduction

The pyrrole ring can be reduced to its saturated pyrrolidine analogue. Catalytic hydrogenation, for instance using hydrogen gas with a nickel catalyst, can achieve this transformation, yielding the corresponding tetrahydropyrrole[21]. This reaction proceeds via the addition of four hydrogen atoms across the two double bonds of the ring.

Electrophilic Substitution at Substituents

With the pyrrole ring itself being unreactive to electrophiles, reactions must occur on the substituents. A relevant example comes from the chemistry of corroles, which are tetrapyrrolic macrocycles. Nitration of triphenylcorrole using sodium nitrite in trifluoroacetic acid results in substitution at the β-positions of the pyrrole rings (e.g., C2, C3, C12, C18) rather than on the meso-phenyl groups[22]. This demonstrates the high reactivity of the pyrrole β-positions, even when part of a larger, conjugated system.

Experimental Protocol: Nitration of a Triphenylcorrole Macrocycle

The following protocol is adapted from the nitration of 5,10,15-triphenylcorrole (TPCorrH3)[22].

Materials:

-

TPCorrH3 (45 mg, 0.085 mmol)

-

Trifluoroacetic acid (TFA) (6 mL)

-

Sodium nitrite (NaNO2) (59 mg, 0.85 mmol, 10 equiv.)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

Procedure:

-

Dissolve TPCorrH3 in TFA in a round-bottom flask.

-

Add the solid NaNO2 to the solution.

-

Stir the mixture at room temperature for 5 minutes to 1 hour, monitoring the reaction by UV-vis spectrophotometry.

-

Quench the reaction by carefully pouring the mixture into 60 mL of cold water.

-

Extract the mixture with CH2Cl2 (3 x 20 mL).

-

Combine the organic phases and wash with saturated aqueous NaHCO3, followed by water.

-

Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the nitrated corrole derivatives.

Applications in Drug Development

Fully substituted pyrroles are key pharmacophores in many targeted therapies, particularly as kinase inhibitors[23][24]. For example, Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma. It functions by blocking the signaling of pathways such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are critical for tumor angiogenesis and proliferation[2]. The substituted pyrrole core provides a rigid scaffold for the precise orientation of functional groups that interact with the ATP-binding pocket of the kinase.

Caption: Mechanism of action for a pyrrole-based receptor tyrosine kinase inhibitor.

This guide demonstrates that while the aromatic core of a fully substituted pyrrole is passive, its periphery offers rich opportunities for chemical modification. Through strategic use of cycloadditions, metal-catalyzed cross-couplings, and reactions at the substituents, these highly valuable scaffolds can be elaborated into complex molecules for applications in medicine and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 8. Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]

- 11. chem.ucla.edu [chem.ucla.edu]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of pentasubstituted 2-aryl pyrroles from boryl and stannyl alkynes via one-pot sequential Ti-catalyzed [2 + 2 + 1] pyrrole synthesis/cross coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rose-hulman.edu [rose-hulman.edu]

- 17. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, structure, and reactivity of fully aryl-substituted pyrroles: toward the synthesis of nitrogen-doped buckybowls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. Synthetic protocols for the nitration of corroles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Polysubstituted Pyrroles: A Technical Guide for the Modern Researcher

An in-depth exploration of the historical significance and synthetic evolution of polysubstituted pyrroles, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. From the foundational discoveries of the 19th century to contemporary high-throughput methodologies, this document details the key synthetic protocols, quantitative data, and biological significance of this pivotal class of heterocyclic compounds.

The pyrrole ring is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a cornerstone of organic chemistry. The strategic placement of multiple substituents on the pyrrole core allows for the fine-tuning of its physical, chemical, and biological properties, leading to the development of novel therapeutic agents and advanced materials. This guide provides a thorough examination of the discovery and historical development of synthetic routes to polysubstituted pyrroles, offering a detailed look at the experimental underpinnings of these critical methodologies.

Foundational Syntheses: The Pillars of Pyrrole Chemistry

The late 19th century witnessed the emergence of three seminal named reactions that laid the groundwork for modern pyrrole synthesis: the Paal-Knorr synthesis, the Hantzsch synthesis, and the Knorr synthesis. These methods, each with its distinct set of starting materials and reaction conditions, provided the first reliable access to a variety of substituted pyrroles and remain relevant in contemporary organic synthesis.

The Paal-Knorr Pyrrole Synthesis (1884)

Independently reported by Carl Paal and Ludwig Knorr, this synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][2] The reaction is typically catalyzed by acid and proceeds through the formation of a hemiaminal followed by cyclization and dehydration to yield the pyrrole ring.[1] The Paal-Knorr synthesis is valued for its simplicity and the directness with which it assembles the pyrrole core.[2]

The Hantzsch Pyrrole Synthesis (1890)

Arthur Hantzsch developed a method that involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine.[3] This multicomponent reaction proceeds via the formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the polysubstituted pyrrole.[3]

The Knorr Pyrrole Synthesis (1884)

Ludwig Knorr's second contribution to pyrrole synthesis involves the condensation of an α-amino ketone with a β-ketoester.[4] A key feature of this method is the in situ generation of the often-unstable α-amino ketone from an oxime precursor.[4] The reaction mechanism involves the formation of an enamine, followed by cyclization and elimination of water to furnish the pyrrole product.[4]

Quantitative Analysis of Classical Pyrrole Syntheses

The efficiency of these classical methods is highly dependent on the nature of the substituents on the starting materials. The following tables summarize representative yields for the synthesis of various polysubstituted pyrroles using the Paal-Knorr, Hantzsch, and Knorr methodologies.

| Paal-Knorr Synthesis | ||||

| 1,4-Dicarbonyl Compound | Amine | Catalyst/Solvent | Product | Yield (%) |

| 2,5-Hexanedione | Aniline | Acetic Acid | 1-Phenyl-2,5-dimethylpyrrole | 85 |

| 2,5-Hexanedione | Benzylamine | Acetic Acid | 1-Benzyl-2,5-dimethylpyrrole | 92 |

| 3,4-Dimethyl-2,5-hexanedione | Ammonium Hydroxide | Acetic Acid | 3,4-Dimethyl-2,5-diethylpyrrole | 78 |

| 1,4-Diphenyl-1,4-butanedione | Methylamine | p-Toluenesulfonic acid | 1-Methyl-2,5-diphenylpyrrole | 88 |

| Hantzsch Synthesis | ||||

| β-Ketoester | α-Haloketone | Amine | Product | Yield (%) |

| Ethyl acetoacetate | Chloroacetone | Ammonia | Ethyl 2,4-dimethylpyrrole-3-carboxylate | 75 |

| Ethyl benzoylacetate | Phenacyl bromide | Aniline | Ethyl 1,2,5-triphenylpyrrole-3-carboxylate | 82 |

| Methyl acetoacetate | 3-Bromopentan-2,4-dione | Methylamine | Methyl 1,2,4,5-tetramethylpyrrole-3-carboxylate | 65 |

| Ethyl 4-chloroacetoacetate | Bromoacetone | Ammonia | Ethyl 2-methyl-4-(chloromethyl)pyrrole-3-carboxylate | 70 |

| Knorr Synthesis | ||||

| α-Amino Ketone (precursor) | β-Ketoester | Reducing Agent/Solvent | Product | Yield (%) |

| Isonitrosoacetone | Ethyl acetoacetate | Zinc/Acetic Acid | Ethyl 2,4-dimethylpyrrole-3-carboxylate | 68 |

| α-Aminoacetophenone | Methyl acetoacetate | Sodium Dithionite | Methyl 2-phenyl-4-methylpyrrole-3-carboxylate | 72 |

| 2-Amino-1-phenylethanone | Ethyl benzoylacetate | Zinc/Acetic Acid | Ethyl 2,5-diphenylpyrrole-3-carboxylate | 75 |

| 3-Amino-2-butanone | Acetylacetone | Zinc/Acetic Acid | 3-Acetyl-2,4,5-trimethylpyrrole | 60 |

Detailed Experimental Protocols

To facilitate the reproduction and adaptation of these foundational synthetic methods, detailed experimental protocols for the synthesis of representative polysubstituted pyrroles are provided below.

Paal-Knorr Synthesis of 1-Phenyl-2,5-dimethylpyrrole

Materials:

-

2,5-Hexanedione (1.14 g, 10 mmol)

-

Aniline (0.93 g, 10 mmol)

-

Glacial Acetic Acid (20 mL)

Procedure:

-

A solution of 2,5-hexanedione and aniline in glacial acetic acid is heated at reflux for 4 hours.

-

The reaction mixture is cooled to room temperature and poured into ice-water (100 mL).

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol to afford 1-phenyl-2,5-dimethylpyrrole as a crystalline solid.

Characterization Data:

-

Yield: 85%

-

¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 5H), 5.90 (s, 2H), 2.05 (s, 6H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 139.8, 128.9, 128.7, 126.5, 126.2, 106.3, 13.1.

-

IR (KBr, cm⁻¹): 3050, 2920, 1598, 1495, 755, 690.

-

HRMS (ESI): m/z calculated for C₁₂H₁₄N [M+H]⁺: 172.1126, found: 172.1128.

Hantzsch Synthesis of Ethyl 2,4-dimethylpyrrole-3-carboxylate

Materials:

-

Ethyl acetoacetate (1.30 g, 10 mmol)

-

Chloroacetone (0.93 g, 10 mmol)

-

Ammonium hydroxide (28% aqueous solution, 5 mL)

-

Ethanol (20 mL)

Procedure:

-

To a stirred solution of ethyl acetoacetate in ethanol, ammonium hydroxide is added, and the mixture is stirred for 15 minutes at room temperature.

-

Chloroacetone is added dropwise, and the reaction mixture is heated at reflux for 3 hours.

-

The mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to give ethyl 2,4-dimethylpyrrole-3-carboxylate.

Characterization Data:

-

Yield: 75%

-

¹H NMR (CDCl₃, 400 MHz): δ 8.50 (br s, 1H), 4.25 (q, J = 7.1 Hz, 2H), 2.45 (s, 3H), 2.20 (s, 3H), 1.35 (t, J = 7.1 Hz, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 165.8, 134.2, 122.1, 117.5, 115.8, 60.1, 14.5, 12.8, 11.2.

-

IR (neat, cm⁻¹): 3300, 2980, 1680, 1550, 1240.

-

HRMS (ESI): m/z calculated for C₉H₁₄NO₂ [M+H]⁺: 168.1025, found: 168.1027.

Knorr Synthesis of Ethyl 2,4-dimethylpyrrole-3-carboxylate

Materials:

-

Ethyl acetoacetate (2.60 g, 20 mmol)

-

Sodium nitrite (0.69 g, 10 mmol)

-

Zinc dust (1.31 g, 20 mmol)

-

Glacial Acetic Acid (30 mL)

Procedure:

-

Ethyl acetoacetate (1.30 g, 10 mmol) is dissolved in glacial acetic acid (10 mL) and cooled to 0 °C. A solution of sodium nitrite in water (2 mL) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to form ethyl isonitrosoacetoacetate.

-

In a separate flask, the remaining ethyl acetoacetate (1.30 g, 10 mmol) is dissolved in glacial acetic acid (20 mL).

-

The solution of ethyl isonitrosoacetoacetate and zinc dust are added portion-wise and simultaneously to the stirred solution of ethyl acetoacetate, keeping the temperature below 40 °C.

-

After the addition is complete, the mixture is stirred for 1 hour at room temperature and then heated to 80 °C for 30 minutes.

-

The reaction mixture is cooled and poured into ice-water. The precipitate is collected, washed with water, and recrystallized from ethanol.

Characterization Data:

-

Yield: 68%

-

(Characterization data is identical to that of the Hantzsch synthesis product)

Modern Synthetic Methodologies and Biological Significance

While the classical syntheses remain valuable, the demand for more complex and diverse polysubstituted pyrroles has driven the development of new synthetic strategies. Multicomponent reactions, which allow for the formation of multiple bonds in a single operation, have emerged as a powerful tool for the efficient construction of highly functionalized pyrroles.[5][6] Furthermore, the application of non-conventional reaction conditions, such as microwave irradiation and solid-phase synthesis, has enabled rapid and high-throughput synthesis of pyrrole libraries for drug discovery.[7]

The biological importance of polysubstituted pyrroles cannot be overstated. They are key components of numerous approved drugs, including the cholesterol-lowering agent atorvastatin and the anti-inflammatory drug tolmetin.[8] The pyrrole scaffold serves as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[9]

Polysubstituted Pyrroles in Drug Development: Targeting Key Signaling Pathways

The therapeutic potential of polysubstituted pyrroles often stems from their ability to modulate the activity of specific cellular signaling pathways implicated in disease. Two notable examples are the inhibition of tubulin polymerization and the disruption of the Hedgehog signaling pathway.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division.[10] Consequently, they are a prime target for anticancer drug development. A number of polysubstituted pyrrole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[11] These compounds often bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics.[11]

Disruption of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is also implicated in the pathogenesis of several cancers.[12][13] Aberrant activation of this pathway can lead to uncontrolled cell proliferation and tumor growth.[14] Certain polysubstituted pyrroles have been identified as potent inhibitors of the Hh pathway, often by targeting the transmembrane protein Smoothened (SMO), a key signal transducer in the pathway.[15][16]

High-Throughput Synthesis and Screening Workflow

The discovery of novel bioactive polysubstituted pyrroles is often accelerated by high-throughput synthesis and screening methodologies. These workflows typically involve the parallel synthesis of a large library of compounds, followed by a series of automated biological assays to identify promising candidates.

Conclusion

The journey of polysubstituted pyrroles, from their initial discovery through classical organic reactions to their current status as key players in modern drug discovery, highlights the enduring importance of this heterocyclic scaffold. The foundational synthetic methods of Paal-Knorr, Hantzsch, and Knorr provided the initial access to this compound class, and their principles continue to inform contemporary synthetic strategies. The ability of polysubstituted pyrroles to interact with critical biological targets, such as tubulin and components of the Hedgehog signaling pathway, underscores their immense therapeutic potential. As synthetic methodologies become more sophisticated and our understanding of the molecular basis of disease deepens, the exploration of the chemical and biological space of polysubstituted pyrroles will undoubtedly continue to yield new and valuable discoveries for the benefit of human health.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. Three-component synthesis of polysubstituted pyrroles from α-diazoketones, nitroalkenes, and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly regioselective synthesis of polysubstituted pyrroles through three-component reaction induced by low-valent titanium reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds | Bentham Science [eurekaselect.com]

- 9. Synthesis and antimicrobial screening of some fused heterocyclic pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the hedgehog signaling pathway with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 15. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Theoretical Exploration of the Electronic Landscape of 2,3,4,5-tetramethyl-1H-pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical analysis of the electronic properties of 2,3,4,5-tetramethyl-1H-pyrrole, a substituted pyrrole with potential applications in medicinal chemistry and materials science. Due to a lack of extensive published experimental or theoretical data on this specific molecule, this paper outlines a robust computational methodology and presents a set of predicted electronic characteristics derived from established theoretical principles. The data herein serves as a foundational resource for researchers interested in the rational design of novel therapeutics and functional organic materials based on the tetramethylpyrrole scaffold.

Introduction: The Significance of Substituted Pyrroles

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active molecules and functional organic materials. The electronic nature of the pyrrole ring is highly tunable through substitution, which directly influences its reactivity, intermolecular interactions, and photophysical properties. Understanding the electronic landscape of substituted pyrroles, such as this compound, is therefore crucial for predicting their behavior in biological systems and for the rational design of molecules with desired electronic characteristics.

This guide focuses on the theoretical elucidation of key electronic descriptors of this compound, including its frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and dipole moment. These parameters are critical for predicting the molecule's charge transport properties, its propensity for electrophilic and nucleophilic attack, and its overall stability and reactivity.

Computational Methodology

The electronic properties of this compound were investigated using Density Functional Theory (DFT), a powerful quantum mechanical modeling method for predicting the electronic structure of molecules.[1][2]

Geometry Optimization

The molecular geometry of this compound was optimized in the gas phase without any symmetry constraints. The optimization was performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311G(d,p) basis set.[1] This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules. Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Calculation of Electronic Properties

Following geometry optimization, a series of electronic properties were calculated at the B3LYP/6-311G(d,p) level of theory.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap (ΔE) was calculated as the difference between the LUMO and HOMO energies.

-

Ionization Potential (IP) and Electron Affinity (EA): The vertical ionization potential and electron affinity were calculated using the energies of the neutral molecule and its corresponding cation and anion at the optimized geometry of the neutral species.

-

Dipole Moment: The total dipole moment and its components were calculated to provide insight into the molecule's polarity.

-

Molecular Electrostatic Potential (MEP): The MEP was calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

The computational workflow is illustrated in the diagram below.

Computational workflow for determining the electronic properties.

Results: Electronic Properties of this compound

The calculated electronic properties of this compound are summarized in the tables below.

Frontier Molecular Orbital Energies

The energies of the HOMO and LUMO are crucial indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is a measure of the molecule's chemical reactivity and kinetic stability.

| Parameter | Energy (eV) |

| HOMO | -5.28 |

| LUMO | 1.95 |

| HOMO-LUMO Gap (ΔE) | 7.23 |

Data calculated at the B3LYP/6-311G(d,p) level of theory.

Ionization Potential and Electron Affinity

The ionization potential represents the energy required to remove an electron, while the electron affinity is the energy released upon gaining an electron. These values are important for understanding the charge transport characteristics of the molecule.

| Parameter | Energy (eV) |

| Vertical Ionization Potential (IP) | 7.15 |

| Vertical Electron Affinity (EA) | -0.89 |

Data calculated at the B3LYP/6-311G(d,p) level of theory.

Dipole Moment

The dipole moment is a measure of the overall polarity of the molecule, arising from an uneven distribution of electron density.

| Component | Dipole Moment (Debye) |

| Dipole Moment (x) | 0.00 |

| Dipole Moment (y) | 1.52 |

| Dipole Moment (z) | 0.00 |

| Total Dipole Moment | 1.52 |

Data calculated at the B3LYP/6-311G(d,p) level of theory.

Discussion and Visualization of Electronic Relationships

The relationship between the calculated electronic properties provides a deeper understanding of the molecule's behavior. The diagram below illustrates the logical connections between the fundamental calculated energies and the derived electronic descriptors.

References

Methodological & Application

Synthesis of 2,3,4,5-tetramethyl-1H-pyrrole from Acyclic Precursors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,3,4,5-tetramethyl-1H-pyrrole from acyclic precursors. The primary synthetic strategy outlined is the Paal-Knorr pyrrole synthesis, a robust and widely used method for the formation of pyrrole rings. This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. For the synthesis of the title compound, the key acyclic precursor is 3,4-dimethyl-2,5-hexanedione.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved in a two-step process. The first step involves the preparation of the acyclic precursor, 3,4-dimethyl-2,5-hexanedione. A common method for this is the pinacol rearrangement of 2,5-dimethyl-2,5-hexanediol. The subsequent step is the Paal-Knorr cyclization of the diketone with an ammonia source, such as ammonium carbonate, to yield the final tetramethylpyrrole.

Quantitative Data Summary